molecular formula C25H56N4O5 B12726813 2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid CAS No. 68877-17-8

2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid

Katalognummer: B12726813
CAS-Nummer: 68877-17-8
Molekulargewicht: 492.7 g/mol
InChI-Schlüssel: JQQWDRKCFQOXHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid is a complex compound that combines the properties of three distinct chemical entities: 2-[Bis(2-hydroxyethyl)amino]ethanol, guanidine, and octadecanoic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to produce the desired compound . The reaction conditions generally include controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to optimize yield and purity. Catalysts may be used to enhance the reaction rate and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents[][3].

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid is unique due to its combination of hydrophilic and hydrophobic properties, making it versatile in various applications. Its ability to interact with both proteins and lipids sets it apart from simpler compounds like triethanolamine .

Eigenschaften

CAS-Nummer

68877-17-8

Molekularformel

C25H56N4O5

Molekulargewicht

492.7 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C6H15NO3.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10;2-1(3)4/h2-17H2,1H3,(H,19,20);8-10H,1-6H2;(H5,2,3,4)

InChI-Schlüssel

JQQWDRKCFQOXHW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO.C(=N)(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.